5-(Benzyloxy)-2-methylpyrimidine
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Overview
Description
5-(Benzyloxy)-2-methylpyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the benzyloxy group.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic ester derivative of 2-methylpyrimidine is reacted with a benzyl halide in the presence of a palladium catalyst . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes, such as those involving palladium catalysts, are often preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methyl group under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzyloxy)-2-hydroxypyrimidine
- 5-(Benzyloxy)-2-aminopyrimidine
- 5-(Benzyloxy)-2-chloropyrimidine
Uniqueness
5-(Benzyloxy)-2-methylpyrimidine is unique due to the presence of both a benzyloxy group and a methyl group on the pyrimidine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
Biological Activity
5-(Benzyloxy)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, which is notable for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various applications, and structural characteristics that contribute to its function.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a benzyloxy group at the 5-position and a methyl group at the 2-position. This unique structure imparts specific steric and electronic properties that enhance its reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | C11H12N2O |
Molecular Weight | 188.23 g/mol |
Solubility | Soluble in organic solvents like ethanol and DMSO |
This compound exhibits several mechanisms of action depending on its biological target:
- Enzyme Inhibition : The benzyloxy group enhances binding affinity to enzyme active sites, making it a potent inhibitor of various enzymes, including monoamine oxidase (MAO) .
- Antimicrobial Activity : The compound has shown significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt bacterial cell function .
- Antitumor Activity : Derivatives of this compound have demonstrated potential in inhibiting cancer cell proliferation, suggesting its utility in anticancer therapies .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of benzyloxy derivatives indicated that this compound exhibited strong activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications to the benzyloxy group significantly influenced antibacterial potency.
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
This compound | High | Moderate |
4a (Benzyloxy derivative) | Very High | High |
4b (Methoxy derivative) | Low | Moderate |
Antitumor Studies
Research into the antitumor properties of this compound derivatives has shown promising results in vitro. For instance, certain derivatives were found to inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.
- Case Study : A derivative was tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong cytotoxicity.
Properties
IUPAC Name |
2-methyl-5-phenylmethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHFWVASMVDEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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